Spermine tétrachlorhydrate

Vue d'ensemble

Description

Le chlorhydrate de spermine est une polyamine naturelle essentielle à la croissance cellulaire dans les tissus normaux et néoplasiques. Il est dérivé de la spermidine par l'ajout d'un groupe aminopropyle par l'enzyme spermine synthase. La spermine se retrouve dans tous les eucaryotes mais est rare dans les procaryotes. Elle joue un rôle crucial dans la stabilisation de la structure hélicoïdale des acides nucléiques et est impliquée dans divers processus cellulaires, notamment la régulation de l'expression des gènes et la stabilisation de la chromatine .

Applications De Recherche Scientifique

Spermine tetrahydrochloride has a wide range of applications in scientific research:

Chemistry: It is used in the precipitation of DNA from low salt aqueous buffers and in the crystallization of DNA and DNA-binding proteins.

Biology: Spermine is essential for cell growth and differentiation. It is used in chromosome isolation and the aggregation of chromatin.

Medicine: Spermine has neuroprotective effects by blocking NMDA receptors and voltage-activated calcium channels. It also inhibits DNA fragmentation and morphological apoptosis.

Industry: Spermine is used as a building block for the preparation of gene transfer agents and in the analysis of glycoconjugates and oligonucleotides using MALDI-MS .

Mécanisme D'action

Target of Action

Spermine Tetrahydrochloride primarily targets phospholipase C α and neuronal nitric oxide synthase (nNOS) . Phospholipase C α is an enzyme that plays a crucial role in cellular processes such as inflammation and growth . Neuronal nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a neurotransmitter involved in various neuronal functions .

Mode of Action

Spermine Tetrahydrochloride interacts with its targets in a unique way. It acts as an inhibitor of phospholipase C α and an activator of phospholipase C δ . It has both stimulatory and inhibitory effects on NMDA receptors depending on the subunit composition of the receptor . It has been reported that Spermine Tetrahydrochloride interacts with the glycine binding site associated with the N-methyl-D-aspartate receptor complex . It has also been shown to inhibit the conversion of L-arginine to L-citrulline by neuronal nitric oxide synthase .

Biochemical Pathways

Spermine Tetrahydrochloride affects several biochemical pathways. It forms nuclear aggregates of polyamines and supramolecular compounds that bind and protect genomic DNA from nucleases . Inhibiting or depleting polyamines in animal cells halts RNA translation and embryogenesis, stops the cell cycle, blocks cellular differentiation, and induces apoptosis .

Pharmacokinetics

It is known that this compound is soluble in water, yielding a clear, colorless to light yellow solution . This solubility suggests that Spermine Tetrahydrochloride could be readily absorbed and distributed in the body, but further studies are needed to confirm this.

Result of Action

Spermine Tetrahydrochloride plays a role in cellular proliferation and differentiation . It inhibits DNA damage and protects cells from damage by acting as a free radical scavenger . Neuroprotective effects have been observed at high concentrations (1 mM), while neurotoxicity is observed at lower concentrations .

Action Environment

The action of Spermine Tetrahydrochloride can be influenced by environmental factors. For instance, the pH of the environment can affect the charge of the amino groups in Spermine Tetrahydrochloride, which in turn can influence its interaction with targets . Furthermore, the concentration of Spermine Tetrahydrochloride can influence its effects, with neuroprotective effects observed at high concentrations and neurotoxic effects at lower concentrations .

Analyse Biochimique

Biochemical Properties

Spermine tetrahydrochloride is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. It is known to interact with the glycine binding site associated with the N-methyl-D-aspartate (NMDA) receptor complex, where it can exert both agonist and antagonist effects . Additionally, spermine tetrahydrochloride inhibits the conversion of L-arginine to L-citrulline by neuronal nitric oxide synthase (nNOS) in cytosolic preparations of rat cerebellum and cultured cerebellar granule neurons . The compound also plays a role in the precipitation of DNA from low salt aqueous buffers and the isolation of DNA from pulse field gels .

Cellular Effects

Spermine tetrahydrochloride has significant effects on various types of cells and cellular processes. It is essential for cell growth and differentiation, and it influences cell signaling pathways, gene expression, and cellular metabolism . In the nervous system, spermine tetrahydrochloride exhibits neuroprotective effects at high concentrations by blocking the NMDA receptor and voltage-activated calcium channels . At lower concentrations, it can exhibit neurotoxicity . The compound also regulates gene expression and inhibits cell and DNA damage by scavenging free radicals .

Molecular Mechanism

The molecular mechanism of spermine tetrahydrochloride involves its interaction with various biomolecules. It binds to the glycine binding site of the NMDA receptor complex, modulating its activity . Spermine tetrahydrochloride also inhibits nNOS, preventing the conversion of L-arginine to L-citrulline . Additionally, the compound’s polycationic nature allows it to interact with negatively charged molecules such as DNA, RNA, and proteins, stabilizing their structures and protecting them from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of spermine tetrahydrochloride can change over time. The compound is stable at room temperature, but solutions of spermine free base are readily oxidized . To maintain stability, solutions should be prepared in degassed water and stored in frozen aliquots under argon or nitrogen gas . Long-term effects on cellular function have been observed, including neuroprotective effects in acute hippocampal slices .

Dosage Effects in Animal Models

The effects of spermine tetrahydrochloride vary with different dosages in animal models. At high concentrations, the compound exhibits neuroprotective effects by blocking the NMDA receptor and voltage-activated calcium channels . At lower concentrations, it can exhibit neurotoxicity . In animal studies, supplementation of spermine has been shown to protect against neurodegeneration and cognitive decline .

Metabolic Pathways

Spermine tetrahydrochloride is involved in several metabolic pathways. It is synthesized from spermidine through the action of spermine synthase . The compound can be interconverted to spermidine by spermidine oxidase (SMOX) or converted to N1-acetylspermine by spermidine/spermine N1-acetyltransferase (SAT1) and then oxidized to spermidine by polyamine oxidase (PAOX) . These pathways are essential for maintaining cellular polyamine levels and regulating various cellular processes .

Transport and Distribution

Spermine tetrahydrochloride is transported and distributed within cells and tissues through various mechanisms. Its polycationic nature allows it to interact with negatively charged molecules, facilitating its transport and distribution . The compound is also involved in the formation of nuclear aggregates of polyamines and supramolecular compounds that bind and protect genomic DNA from nucleases .

Subcellular Localization

Spermine tetrahydrochloride is localized in various subcellular compartments, where it exerts its effects on cellular function. It is found in the nucleus, where it forms aggregates with spermidine, putrescine, and phosphates to protect genomic DNA from nucleases . The compound’s polycationic nature allows it to interact with negatively charged molecules, stabilizing their structures and protecting them from damage .

Méthodes De Préparation

Le chlorhydrate de spermine peut être synthétisé par les méthodes suivantes:

Voies de synthèse et conditions de réaction: La spermine est formée par l'addition enzymatique d'un groupe aminopropyle à la spermidine. La réaction implique l'enzyme spermine synthase et se produit en présence de S-adénosylméthionine décarboxylée.

Méthodes de production industrielle: Industriellement, le chlorhydrate de spermine est produit en faisant réagir la spermine avec de l'acide chlorhydrique pour former le sel tétrahydrochlorure. .

Analyse Des Réactions Chimiques

Le chlorhydrate de spermine subit diverses réactions chimiques, notamment:

Oxydation: La spermine peut être oxydée par des enzymes telles que la spermine oxydase, conduisant à la formation de spermidine et de peroxyde d'hydrogène.

Réduction: Les réactions de réduction impliquant la spermine sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution: La spermine peut participer à des réactions de substitution, en particulier avec les nucléophiles, en raison de sa structure de polyamine.

Réactifs et conditions courants: Des réactifs tels que le peroxyde d'hydrogène et des enzymes comme la spermine oxydase sont couramment utilisés dans ces réactions. Les conditions impliquent généralement un pH et une température physiologiques.

Produits principaux: Les principaux produits formés à partir de ces réactions comprennent la spermidine, le peroxyde d'hydrogène et diverses polyamines substituées

4. Applications de la recherche scientifique

Le chlorhydrate de spermine a un large éventail d'applications dans la recherche scientifique:

Chimie: Il est utilisé dans la précipitation de l'ADN à partir de tampons aqueux à faible concentration saline et dans la cristallisation de l'ADN et des protéines liant l'ADN.

Biologie: La spermine est essentielle à la croissance et à la différenciation cellulaires. Elle est utilisée dans l'isolement des chromosomes et l'agrégation de la chromatine.

Médecine: La spermine a des effets neuroprotecteurs en bloquant les récepteurs NMDA et les canaux calciques voltage-dépendants. Elle inhibe également la fragmentation de l'ADN et l'apoptose morphologique.

Industrie: La spermine est utilisée comme élément de base pour la préparation d'agents de transfert de gènes et dans l'analyse des glycoconjugués et des oligonucléotides à l'aide de la spectrométrie de masse MALDI .

5. Mécanisme d'action

La spermine exerce ses effets par plusieurs mécanismes:

Piégeur de radicaux libres: La spermine fonctionne comme un piégeur de radicaux libres, protégeant l'ADN des dommages oxydatifs.

Régulation de l'expression génique: Elle est impliquée dans la régulation de l'expression génique et la stabilisation de la chromatine.

Inhibition des enzymes: La spermine inhibe des enzymes telles que la phospholipase C-α et la synthase d'oxyde nitrique neuronal.

Effets neuroprotecteurs: Elle bloque les récepteurs NMDA et les canaux calciques voltage-dépendants, offrant une neuroprotection

Comparaison Avec Des Composés Similaires

Le chlorhydrate de spermine peut être comparé à d'autres polyamines telles que:

Spermidine: Comme la spermine, la spermidine est impliquée dans la croissance et la différenciation cellulaires, mais elle a une chaîne de polyamine plus courte.

Putrescine: C'est un précurseur de la spermidine et de la spermine, et elle est impliquée dans les étapes initiales de la biosynthèse des polyamines.

1,4-Diaminobutane:

1,5-Diaminopentane: Une autre diamine biogénique aux fonctions similaires à celles de la putrescine

Le chlorhydrate de spermine est unique en raison de sa chaîne de polyamine plus longue et de ses rôles spécifiques dans la stabilisation des acides nucléiques et la neuroprotection.

Propriétés

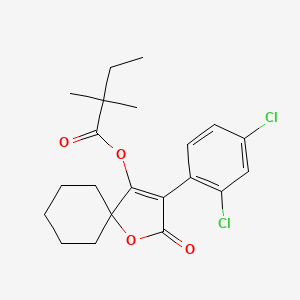

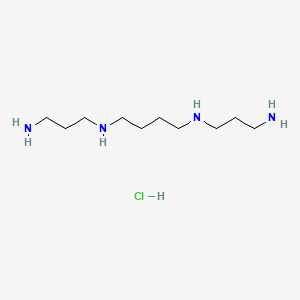

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDKUDAXZWHPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059792 | |

| Record name | Spermine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Spermine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

306-67-2 | |

| Record name | Spermine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, hydrochloride (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spermine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,9-diazoniadodecamethylenediammonium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CI1570O48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.